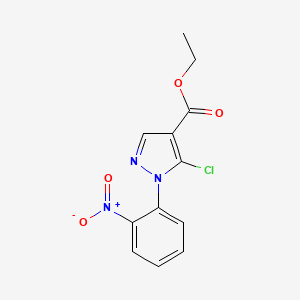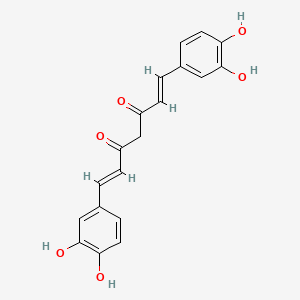
Didemethyl Curcumin
説明
Didemethyl Curcumin is a metabolite of Curcumin . It has the molecular formula C19H16O6 and a molecular weight of 340.33 .
Molecular Structure Analysis
The molecular structure of Didemethyl Curcumin has been characterized by detecting their IR, 1H-NMR, and 13C-NMR spectra . Further studies on the molecular structure and interactions of curcumin complexes have been performed using density functional calculations .Chemical Reactions Analysis
The essential chemical reactions associated with the biological activity of curcumin are electron-donating reactions that lead to the oxidation of the compound, reversible and irreversible nucleophilic addition reactions, hydrolysis, and enzymatic reactions .Physical And Chemical Properties Analysis
Didemethyl Curcumin appears as a yellow to brown solid . It has a solubility in DMSO and Methanol . Its boiling point is 649.7±55.0°C at 760 mmHg, melting point is 202-206°C (dec.), and density is 1.4±0.1 g/cm3 .科学的研究の応用
Cancer Treatment
Curcumin and its derivatives have been extensively studied for their potential in cancer treatment . They have been found to have anti-cancer properties and are being used effectively for the treatment of many diseases, including cancer . Nanoformulations using curcumin and its derivatives have been used to design new treatment modalities, specifically in cancer, because of the better bioavailability and solubility of nanocurcumin when compared to natural curcumin .
Immunomodulation
Curcumin has been found to affect the immunological status of the cancer cell . It has immunomodulatory effects, which means it can modify the immune response or the functioning of the immune system .
Anti-inflammatory Properties
Curcumin has been known for its anti-inflammatory properties . It can help manage oxidative and inflammatory conditions , making it beneficial for patients with conditions like arthritis .
Antioxidant Properties
Curcumin is known for its antioxidant properties . It can neutralize free radicals, which are harmful to the body, and reduce or prevent some of the damage they cause .
Neurological Diseases
Curcumin has been effectively used for the treatment of many diseases, including neurological diseases . It can cross the blood-brain barrier and has been shown to lead to various improvements in the pathological process of neurological diseases .
Diabetes Management
The nanoformulations of curcumin may be used for a wide range of potential applications, including the prophylaxis of diabetes . It can improve the metabolic function and reduce the risk of plaque buildup in the arteries of type-2 diabetes patients .
Cardiovascular Health
Curcumin has beneficial effects on several factors known to play a role in heart disease . It improves the function of the endothelium, which is the lining of the blood vessels .
Pain Management
Curcumin is also known for its pain-relieving properties . It’s as effective as some pain medications without the side effects .
作用機序
Target of Action
Didemethyl Curcumin, similar to its parent compound Curcumin, has a wide range of molecular targets. It interacts with several key elements in cellular signal transduction pathways related to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . It also modulates chemokines and chemokine receptors .
Mode of Action
Didemethyl Curcumin interacts with its targets, leading to significant changes in cellular functions. It suppresses the activity of COX-2, lipoxygenase (LOX), inflammasome, and inducible nitric oxide synthase (iNOS) . It also inhibits protein kinases and the activation of c-Jun/AP-1 . These interactions result in the modulation of various cellular processes, including inflammation and cell proliferation .
Biochemical Pathways
Didemethyl Curcumin affects several biochemical pathways. It has been shown to inhibit pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . It also influences the dynamics of focal adhesions and cell migration .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Didemethyl Curcumin are crucial for its bioavailability. It has been found that curcumin and its derivatives have good pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of Didemethyl Curcumin’s action are diverse. It has anti-inflammatory effects mediated by downregulation in the activity of COX-2, LOX, inflammasome, and iNOS . It also inhibits cell proliferation and induces apoptosis . Furthermore, it has been shown to regulate the dynamics of focal adhesions and influence cell migration .
Action Environment
The action, efficacy, and stability of Didemethyl Curcumin can be influenced by environmental factors. For instance, the use of unique delivery systems, chemical derivatives, and chemical analogs can improve its pharmacological obstacles, optimizing its conditions as a chemopreventive and chemotherapeutic agent . Moreover, the preparation of curcumin Pickering emulsions stabilized by various nanoparticles can enhance its bioaccessibility during metabolism .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Current strategies and future perspectives for improving curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . Clinical trial results, employing various delivery methods for curcumin, showed that improved bioavailability corresponds to increased therapeutic efficacy .
特性
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGQVZAISEIPG-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873735 | |
| Record name | Di-O-demethylcurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didemethyl Curcumin | |
CAS RN |
60831-46-1 | |
| Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-O-demethylcurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

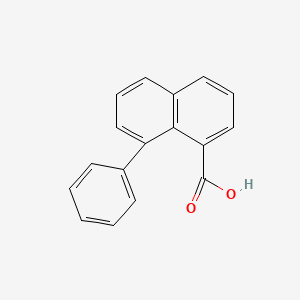

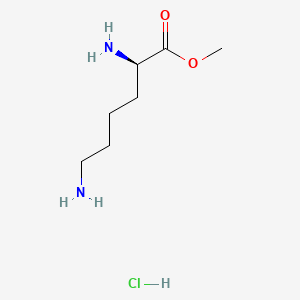

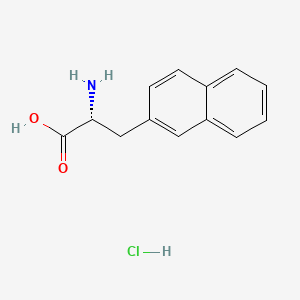
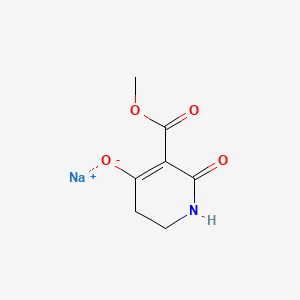

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)
![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)

